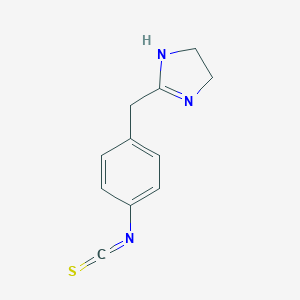

2-(4'-Isothiocyanatobenzyl)imidazoline

Beschreibung

2-(4'-Isothiocyanatobenzyl)imidazoline (IBI) is a chemically modified derivative of tolazoline, featuring a reactive isothiocyanate (-N=C=S) group at the 4'-position of the benzyl moiety. This structural modification confers irreversible alkylating properties, enabling IBI to covalently bind to imidazoline receptors (I2-subtypes) and other targets .

IBI has been extensively studied for its role in modulating I2-imidazoline binding sites (I2A and I2B subtypes), which are implicated in diverse physiological processes, including insulin secretion, vascular contraction, and neurotransmitter regulation. In rat and rabbit tissues, IBI exhibits moderate affinity for I2A (Ki ~2–3 μM) and I2B (Ki ~16–130 nM) sites but demonstrates potent alkylation of these receptors in vitro and in vivo, reducing [³H]2-BFI binding by up to 96% . Its non-α-adrenergic receptor (non-α-AR)-mediated contractile effects on rat thoracic aorta further highlight its unique mechanism of action, involving voltage-dependent Ca²⁺ channels rather than classical imidazoline/guanidinium receptive sites (IGRS) .

Eigenschaften

CAS-Nummer |

130262-94-1 |

|---|---|

Molekularformel |

C11H11N3S |

Molekulargewicht |

217.29 g/mol |

IUPAC-Name |

2-[(4-isothiocyanatophenyl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H11N3S/c15-8-14-10-3-1-9(2-4-10)7-11-12-5-6-13-11/h1-4H,5-7H2,(H,12,13) |

InChI-Schlüssel |

RUXDSTKVMLGBTO-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CC2=CC=C(C=C2)N=C=S |

Kanonische SMILES |

C1CN=C(N1)CC2=CC=C(C=C2)N=C=S |

Andere CAS-Nummern |

130262-94-1 |

Synonyme |

2-(4'-isothiocyanatobenzyl)imidazoline 2-IBI |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Insights

Receptor Specificity

IBI’s irreversible binding to I2-imidazoline sites reduces receptor density (Bmax) without altering ligand affinity (Kd), confirming its alkylating role . In contrast, tolazoline and idazoxan reversibly compete for these sites, preserving receptor availability .

Calcium Channel Coupling

IBI-induced aortic contractions are abolished by nifedipine and verapamil, implicating L-type Ca²⁺ channels. This mechanism is absent in analogs with α-AR activity (e.g., 7, 14) .

Functional Divergence in Insulin Secretion

While IBI primarily targets vascular tissues, other imidazolines like efaroxan and S-22068 directly stimulate insulin secretion via I3 receptors, independent of I2 sites .

Vorbereitungsmethoden

Core Imidazoline Formation

The imidazoline ring is typically constructed via cyclization of ethylenediamine derivatives. A common approach involves condensing 4-isothiocyanatobenzaldehyde with ethylenediamine under acidic conditions:

-

Condensation : 4-Isothiocyanatobenzaldehyde reacts with ethylenediamine in dry benzene at 80–100°C, forming an intermediate Schiff base.

-

Cyclization : The intermediate undergoes intramolecular cyclization upon heating to 150–180°C, yielding the imidazoline core.

Key Parameters :

-

Solvent: Anhydrous benzene or toluene to avoid hydrolysis.

-

Catalyst: Trace HCl or acetic acid accelerates cyclization.

-

Yield: 65–75% after purification via silica gel chromatography.

Thiocyanate Functionalization Strategies

Phase Transfer Catalysis (PTC)

Patent CN102093296B describes a PTC-assisted method:

-

Reagents : Imidazolidine carbonyl chloride and ammonium thiocyanate.

-

Conditions : Methylene chloride solvent, alkylbenzyldimethylammonium chloride as PTC, 35°C for 6 hours.

-

Workup : Filtration and recrystallization from acetone-water.

Outcomes :

Alternative Routes: Aminal Intermediate Formation

A 2020 Molbank study outlines a related strategy using N-bromosuccinimide (NBS):

-

Aminal Formation : Reacting thien-2-ylaldehyde with N-benzylethylenediamine in DCM at 0°C forms an aminal intermediate.

-

Oxidative Cyclization : NBS induces cyclization at room temperature, yielding 4,5-dihydroimidazoline.

-

Post-Functionalization : The amine is converted to isothiocyanate using CSCl₂.

Key Insights :

Comparative Analysis of Synthetic Methods

Challenges and Optimization

Side Reactions

Q & A

Q. What are the established synthetic routes for IBI and its analogs?

IBI and its analogs are synthesized via multi-step reactions. A common approach involves condensation of substituted benzyl halides with imidazoline precursors. For example, analogs of IBI were prepared by reacting 2-amino-4-substituted thiazoles with phosphorus pentachloride to form imidochlorides, followed by condensation with resorcinol . Another method uses isocyanides, benzylamine, and ketones in methanol with MgSO₄ as a desiccant, followed by purification via column chromatography . These routes yield derivatives with modifications to the benzyl or imidazoline moieties, enabling structure-activity relationship (SAR) studies.

Q. How is IBI structurally characterized, and what functional assays validate its activity?

Structural characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for composition . Functional validation includes ex vivo assays using rat thoracic aorta strips to measure contractile responses. Concentration-response curves (e.g., EC₅₀ values) are generated, and receptor specificity is tested via pharmacological blockers (e.g., phenoxybenzamine for α-adrenergic receptors) . Calcium dependency is assessed by omitting extracellular Ca²⁺ or using channel blockers (nifedipine/verapamil) .

Q. What primary pharmacological mechanisms drive IBI’s effects in vascular tissues?

IBI induces slow-onset, long-lasting contractions in rat aorta via non-α-adrenergic mechanisms. Its activity is independent of imidazoline/guanidinium receptive sites (IGRS) but relies on extracellular Ca²⁺ influx through voltage-dependent channels. Calcium blockers reduce maximal responses by ~50%, and Ca²⁺ omission abolishes contractions, confirming Ca²⁺-dependent pathways . This contrasts with some IBI analogs (e.g., compounds 7, 14, 16), which show partial α-adrenergic receptor (α-AR) mediation .

Advanced Research Questions

Q. How can researchers differentiate I₂-imidazoline receptor (I₂-IR) subtypes in IBI studies?

I₂-IR subtypes (I₂A and I₂B) are distinguished using competitive binding assays with radioligands ([³H]idazoxan or [³H]2-BFI) and amiloride. I₂A-IR (rabbit cortex) shows higher amiloride sensitivity, while I₂B-IR (rat cortex) is amiloride-insensitive . Preincubation with IBI (10⁻⁶ M) reduces [³H]2-BFI binding to I₂B-IR by 40% but not I₂A-IR, indicating subtype-specific alkylation. Western blotting reveals distinct protein bands (e.g., ~29/30 kDa in rats vs. ~30/57 kDa in rabbits), suggesting differential receptor protein associations .

Q. How to address contradictions in receptor mediation across IBI analogs?

Some IBI analogs (e.g., 7, 14, 16) exhibit mixed α-AR and non-α-AR activity. To resolve this, use α-AR antagonists (phenoxybenzamine) during aortic strip assays: α-AR-mediated responses are blocked, while non-α-AR effects persist . Radioligand displacement assays (e.g., against [³H]RX821002) further clarify receptor affinities .

Q. What methodological approaches confirm IBI’s coupling to voltage-dependent Ca²⁺ channels?

(1) Measure contractile responses in Ca²⁺-free buffer vs. normal buffer; IBI’s activity is abolished without extracellular Ca²⁺ . (2) Use nifedipine (L-type Ca²⁺ channel blocker) to shift concentration-response curves rightward and reduce maximal responses by ~50% . (3) Compare IBI’s effects to known Ca²⁺ channel agonists (e.g., Bay K8644) in patch-clamp electrophysiology.

Q. How to design SAR studies for IBI analogs targeting non-α-AR pathways?

Focus on modifying the benzyl substituent and imidazoline ring. For example:

- Replace the isothiocyanate group with nitro or amino groups to assess alkylation dependency.

- Introduce steric hindrance (e.g., tert-butyl groups) to test receptor accessibility. Use rat aortic assays to rank analog potency (EC₅₀) and specificity (blocker sensitivity). Analogs 10–13, which lack α-AR mediation, are optimal for probing non-adrenergic targets .

Q. How to validate irreversible alkylation of I₂-IR by IBI?

Preincubate tissue membranes with IBI (10⁻⁶ M, 30 min at 25°C) before radioligand binding assays. A ≥40% reduction in [³H]2-BFI binding to I₂B-IR confirms covalent modification . Control experiments with reversible ligands (e.g., clonidine) ensure alkylation-specific effects.

Q. What experimental models best replicate IBI’s in vivo effects?

Q. How to analyze biphasic binding curves in I₂-IR competition assays?

Biphasic curves suggest high- and low-affinity sites. Use nonlinear regression (e.g., two-site fit) to calculate dissociation constants (K₁, K₂). For I₂B-IR, drugs like bromoxidine show higher affinity for the low-affinity site, while IBI preferentially alkylates the high-affinity site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.